benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties. The unique structure of this compound, which includes a triazolopyrimidine core, a piperazine ring, and a benzyl group, contributes to its diverse pharmacological effects.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to the death of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is likely achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates . The exact nature of this interaction and the resulting changes in CDK2’s conformation would require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing . In cancer cells, this can result in cell death and a reduction in tumor growth .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells . These effects are likely a result of its inhibition of CDK2 and the subsequent disruption of the cell cycle .
Biochemical Analysis
Biochemical Properties
Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, notably cyclin-dependent kinases (CDKs) and adenosine receptors. The compound exhibits inhibitory activity against CDK2/cyclin A2, which is essential for cell cycle regulation . Additionally, it acts as an antagonist to A3 adenosine receptors, influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . The compound also affects cell signaling pathways, particularly those involving CDKs, leading to altered gene expression and metabolic changes . These effects make it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis. The compound also interacts with adenosine receptors, modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, affecting metabolic flux and altering the levels of various metabolites . These interactions can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is taken up by cells via passive diffusion and active transport . The compound can bind to transport proteins, facilitating its distribution to various cellular compartments . This distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound localizes primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 3-aminopyrazole and a formylating agent like formic acid or formamide under reflux conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This step often involves reacting the triazolopyrimidine intermediate with piperazine in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the piperazine nitrogen. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing the triazole ring to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and neurotransmitter receptors is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential anticancer, antiviral, and neuroprotective properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation in neuronal cells .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the modification and optimization of its properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and kinase inhibitory activities.
Triazolopyrimidine derivatives: These compounds are known for their broad spectrum of biological activities, including antiviral and anticancer properties.
Uniqueness
Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is unique due to its specific combination of a triazolopyrimidine core, a piperazine ring, and a benzyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
benzyl 4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-22(31-15-17-7-3-1-4-8-17)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWLCPKPDUZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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